molecular formula C19H18FN3O3S B2797893 (Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-27-2

(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2797893
CAS No.: 865198-27-2
M. Wt: 387.43
InChI Key: GEMXWUOORRGLAM-VZCXRCSSSA-N
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Description

“(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived compound characterized by a fluorinated benzo[d]thiazol-3(2H)-yl core conjugated with a 4-(dimethylamino)benzoyl imino group and an acetate ester side chain. The fluorine atom at position 6 and the dimethylamino group on the benzoyl moiety likely influence its electronic properties, solubility, and binding affinity to biological targets, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-22(2)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)26-3)15-9-6-13(20)10-16(15)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMXWUOORRGLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety, a dimethylamino group, and a methyl ester functional group. The presence of fluorine in the structure is noteworthy as it often enhances biological activity and metabolic stability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, including mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to cancer progression .
  • Antitumor Activity : Some studies suggest that this compound may exert antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs.

Activity Cell Line/Organism IC50 Value (µM)Reference
AntitumorMia PaCa-210.5
AntitumorPANC-112.3
AntimicrobialStaphylococcus aureus15.0
AntimicrobialCandida albicans18.5
Enzyme InhibitionMAPKIC50 < 5

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on human pancreatic cancer cells (Mia PaCa-2). The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results showed that it effectively inhibited the growth of both pathogens at low concentrations, suggesting its potential utility as an antimicrobial agent .

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds like this compound. Modifications to the benzothiazole ring and variations in substituents can significantly impact potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of benzo[d]thiazol-3(2H)-yl derivatives, which vary in substituents and functional groups. Below is a comparative analysis with key analogs:

Compound Key Substituents Synthetic Route Notable Properties/Applications
(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate (Target Compound) - 6-Fluoro
- 4-(Dimethylamino)benzoyl imino
- Methyl acetate
Likely involves condensation of benzothiazole precursors with acylating agents* Hypothesized applications in medicinal chemistry (e.g., kinase inhibition) based on substituents
tert-Butyl ((E)-4-((Z)-6-carbamoyl-2-((4-ethyl-2-methyloxazole-5-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)but-2-en-1-yl)carbamate - 6-Carbamoyl
- 4-Methoxy
- Oxazole carbonyl
HATU/DIPEA-mediated coupling in DMF STING agonist platform for antibody-drug conjugates; demonstrates role of carbamoyl in bioactivity
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate - Indole-3-yl
- Cyanoacetate
Three-component reaction in acetone under reflux Novel synthetic route; indole moiety may enhance fluorescence or DNA intercalation
Metsulfuron methyl ester - Triazin-2-yl
- Sulfonyl benzoate
Sulfonylurea synthesis Herbicidal activity; sulfonyl group critical for acetyl-CoA carboxylase inhibition
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) acetate - Oxo group
- Acetate
Alkylation with benzyl bromoacetate in acetone High-yield synthesis (94%); oxo group may influence metabolic stability

*Note: Synthesis of the target compound is inferred from analogous methods in .

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., 6-Fluoro): Enhance electrophilicity and stability, as seen in agrochemicals like metsulfuron methyl ester . Electron-Donating Groups (e.g., 4-Methoxy in ): Improve solubility and modulate receptor binding in STING agonists. Dimethylamino Group: Likely increases basicity and cellular permeability, similar to triazin-2-yl derivatives in herbicides .

Synthetic Methodologies: The target compound’s synthesis may parallel tert-butyl derivatives , employing coupling agents (e.g., HATU) for imino bond formation. In contrast, indole-containing analogs utilize multicomponent reactions, highlighting divergent strategies for benzothiazole functionalization.

Biological Relevance :

  • While the target compound lacks direct activity data, its structural features align with STING agonists (carbamoyl/oxazole groups in ) and herbicides (triazine/sulfonyl groups in ).

Research Findings and Limitations

  • Gaps in Data : Direct biological or physicochemical data (e.g., melting point, logP) for the target compound are absent in the provided evidence. Conclusions are drawn from analogs.
  • Contradictions : Agrochemical derivatives prioritize sulfonyl/triazine groups, whereas medicinal chemistry analogs focus on heterocyclic diversity. This suggests the target compound’s application may depend on substituent optimization.

Q & A

Basic: What are the key steps in synthesizing this compound?

Methodological Answer:
The synthesis involves a multi-step approach starting with 6-fluorobenzo[d]thiazole derivatives and 4-(dimethylamino)benzoyl precursors. Key steps include:

  • Condensation : Reacting the thiazole core with the benzoyl imine group under reflux in anhydrous conditions (e.g., THF or DCM) using a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Esterification : Introducing the methyl acetate moiety via nucleophilic substitution or ester exchange, optimized at 60–80°C with catalytic acid/base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .

Basic: Which spectroscopic techniques confirm its structural integrity?

Methodological Answer:
A combination of techniques is critical:

  • NMR : ¹H/¹³C NMR resolves proton environments (e.g., imino protons at δ 8.2–8.5 ppm, fluorobenzo-thiazole aromatic signals) and confirms Z-configuration via NOESY .
  • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1620 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.12) .

Advanced: How can synthesis yield be optimized for scale-up?

Methodological Answer:
Yield optimization strategies include:

  • Continuous Flow Reactors : Enhance reaction control and reduce side products (e.g., 20% yield improvement in imine formation) .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability without compromising efficiency .

Advanced: How to resolve contradictions in NMR data for structural confirmation?

Methodological Answer:
Contradictions (e.g., overlapping aromatic signals) are addressed via:

  • 2D NMR : HSQC and HMBC correlate protons with carbons, distinguishing fluorobenzo-thiazole and benzoyl groups .
  • X-ray Crystallography : SHELXL refinement (via SHELX software) resolves absolute configuration and Z/E isomerism .
  • Deuterated Solvent Screening : Use DMSO-d₆ or CDCl₃ to sharpen split signals caused by fluorine coupling .

Advanced: What computational methods predict its biological activity?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Screen against targets like kinases or proteases; prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) and interactions (e.g., hydrogen bonds with catalytic residues) .
  • QSAR Models : Coralate substituent effects (e.g., fluorine’s electronegativity) with activity trends from analogous thiazoles .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., COX-2 for anti-inflammatory studies) based on structural analogs .
  • Kinetic Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) to measure IC₅₀ under physiological pH/temperature .
  • Controls : Include positive inhibitors (e.g., indomethacin for COX-2) and validate via Western blotting for downstream protein expression .

Advanced: How does stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Hydrolysis Risk : Store at -20°C in amber vials to prevent ester group degradation (t₁/₂ < 30 days at 25°C) .
  • Oxidation Prevention : Add antioxidants (e.g., BHT at 0.1% w/v) for sulfonamide-containing analogs .
  • Lyophilization : For long-term storage, lyophilize in 10 mM phosphate buffer (pH 7.4) with 5% trehalose .

Advanced: How to design SAR studies for analogs with improved bioavailability?

Methodological Answer:

  • Core Modifications : Replace the methyl ester with tert-butyl to enhance lipophilicity (logP increase by 0.5 units) .
  • Substituent Screening : Test electron-withdrawing groups (e.g., -NO₂) at the benzoyl position to improve target affinity .
  • In Silico ADMET : Use SwissADME to predict permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and avoid PAINS alerts .

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